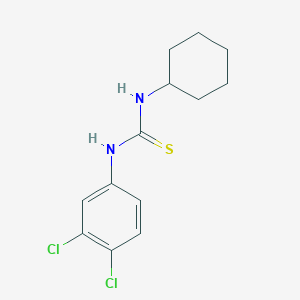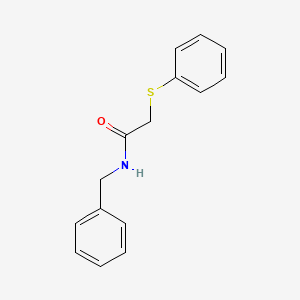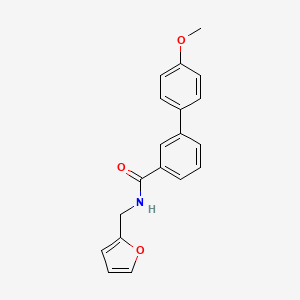![molecular formula C17H27NO B5760200 N-[2-(2-methoxyphenyl)ethyl]cyclooctanamine](/img/structure/B5760200.png)
N-[2-(2-methoxyphenyl)ethyl]cyclooctanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-methoxyphenyl)ethyl]cyclooctanamine, also known as O-desmethyltramadol, is a synthetic opioid drug that is commonly used for pain relief. It is a derivative of tramadol, which is an opioid analgesic drug used to treat moderate to severe pain. O-desmethyltramadol has been found to be more potent than tramadol and has a longer duration of action.
Wirkmechanismus
N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol acts on the mu-opioid receptors in the brain and spinal cord, resulting in the inhibition of pain signals. It also increases the release of dopamine, which produces feelings of pleasure and euphoria.
Biochemical and Physiological Effects:
N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol has been found to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and nausea. It can also cause dizziness, confusion, and hallucinations.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol has several advantages for use in laboratory experiments. It is readily available and can be synthesized using standard laboratory techniques. It is also highly potent and has a long duration of action, making it useful for studying the effects of opioids on the nervous system.
However, N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol also has some limitations for use in laboratory experiments. It can be difficult to control the dose and duration of exposure, and it can produce a range of side effects that may confound the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol. One area of interest is the development of new formulations that can improve the delivery and efficacy of the drug. Another area of research is the investigation of the potential use of N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol in the treatment of opioid addiction and withdrawal. Additionally, further studies are needed to better understand the long-term effects of the drug on the nervous system and other organ systems.
Synthesemethoden
The synthesis of N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol involves the reduction of tramadol using sodium borohydride or lithium aluminum hydride. The reduction process removes the N-methyl group from tramadol, resulting in the formation of N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol has been extensively studied for its potential use in pain management. It has been found to be effective in treating various types of pain, including neuropathic pain, cancer pain, and postoperative pain. N-[2-(2-methoxyphenyl)ethyl]cyclooctanamineramadol has also been investigated for its potential use in the treatment of opioid addiction and withdrawal.
Eigenschaften
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]cyclooctanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-19-17-12-8-7-9-15(17)13-14-18-16-10-5-3-2-4-6-11-16/h7-9,12,16,18H,2-6,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATCHYYDMKKJOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyphenyl)ethyl]cyclooctanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(4,5-dibromo-2-thienyl)methylene]-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5760121.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5760124.png)

![4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5760141.png)
![2,4-dichloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5760151.png)



![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5760175.png)
![methyl 5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furoate](/img/structure/B5760179.png)
![ethyl {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5760185.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5760207.png)

![N-(4-acetylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5760217.png)